

A Technical Guide to the Foundational Research on Leuphasyl (Pentapeptide-18)

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Compound of Interest

Compound Name: Pentapeptide-18

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Abstract

Leuphasyl, chemically known as **Pentapeptide-18**, is a synthetic peptide engineered to reduce the appearance of expression wrinkles.[1][2] Structurally, it is a modified analog of the endogenous opioid peptide leu-enkephalin.[3][4] Its mechanism of action involves mimicking the natural activity of enkephalins by binding to presynaptic G-protein coupled receptors on neurons, which initiates an intracellular cascade that modulates the release of acetylcholine.[5][6] This leads to a relaxation of facial muscles, thereby diminishing the depth of wrinkles.[6][7] This technical guide provides an in-depth review of the foundational research on Leuphasyl, covering its molecular profile, mechanism of action, efficacy data from key studies, and detailed experimental protocols.

Molecular Profile

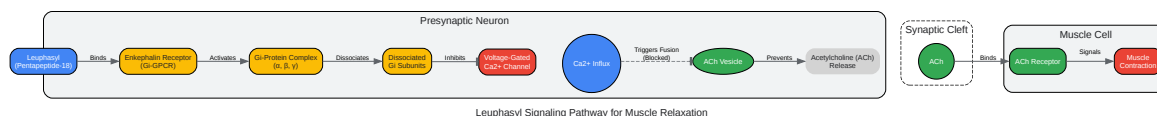
Leuphasyl is a pentapeptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu.[6][8] It is designed as an analog of leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), with the substitution of D-Alanine for Glycine at the second position.[3][4] This modification is intended to enhance the peptide's stability and functional properties in experimental and cosmetic applications.[4]

Mechanism of Action: Neuronal Excitability Modulation

Leuphasyl's primary mechanism is the attenuation of muscle contraction by reducing neuronal excitability.[5][8] Unlike botulinum toxin-like peptides that often interfere with the SNARE complex, Leuphasyl targets a different, upstream pathway.[5][9]

The process unfolds as follows:

- **Receptor Binding:** Leuphasyl binds to enkephalin receptors on the exterior of presynaptic nerve cells.[5][7] These receptors are inhibitory G-protein (Gi) coupled receptors (GPCRs).[6][8]
- **G-Protein Cascade:** This binding event triggers a conformational change in the receptor, initiating an intracellular cascade.[5][6] This leads to the dissociation of the Gi-protein subunits (alpha, beta, gamma) within the neuron.[6][8]
- **Ion Channel Modulation:** The released G-protein subunits interact with and inhibit voltage-gated calcium channels (Ca^{2+}).[6][8][9] This action prevents the influx of calcium ions into the presynaptic terminal, a critical step for neurotransmitter release.[3][8] Some evidence also suggests the opening of potassium (K^{+}) channels, which would further decrease neuronal excitability through hyperpolarization.[8]
- **Acetylcholine Release Inhibition:** The reduced intracellular Ca^{2+} concentration prevents the fusion of synaptic vesicles containing acetylcholine (ACh) with the neuronal membrane.[3][6] Consequently, the release of ACh into the synaptic cleft is modulated.[5][7]
- **Muscle Relaxation:** With less ACh available to bind to receptors on the muscle cell, the signal for contraction is diminished, leading to muscle relaxation and a reduction in the severity of expression wrinkles.[5][6]



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Caption: Leuphasyl binds to Gi-GPCRs, inhibiting Ca $^{2+}$ influx and ACh release.

Quantitative Efficacy Data

The anti-wrinkle efficacy of Leuphasyl has been evaluated in both in vitro and clinical settings. The following tables summarize the key quantitative findings from published studies.

Table 1: Summary of In Vitro Efficacy Data

Assay Type	Model System	Key Finding	Reference
Neurotransmitter Release	Neuron Cell Culture	Modulates the release of glutamate (used as an estimate for acetylcholine).[5]	[5]
Neurotransmitter Release	Neuron Cell Culture	A decrease of approximately 11% in glutamate release was observed.[3]	[3]

Table 2: Summary of Clinical Efficacy Data

Study	Formulation	Volunteers	Duration	Results	Reference
Lipotec (2005)	5% Leuphasyl® Solution (0.05% peptide)	14 females (39-64 years)	28 days	11.64% average reduction in wrinkle depth (max: 23.55%). [5] [10]	[5] [10]
Dragomirescu et al. (2014)	2% Leuphasyl Peptide	20 females (>30 years)	60 days	34.7% reduction in frontal (inter- eyebrow) wrinkle depth.28.4% reduction in periorbital wrinkle depth. [2] [7] [9] [11]	[2] [7] [9] [11]
Lipotec (2005) - Combination	5% Leuphasyl® Solution + 5% Argireline® Solution	15 females (39-63 years)	28 days	24.62% average reduction in wrinkle depth (max: 46.53%), demonstratin g an additive/syner gistic effect. [2] [5] [10]	[2] [5] [10]

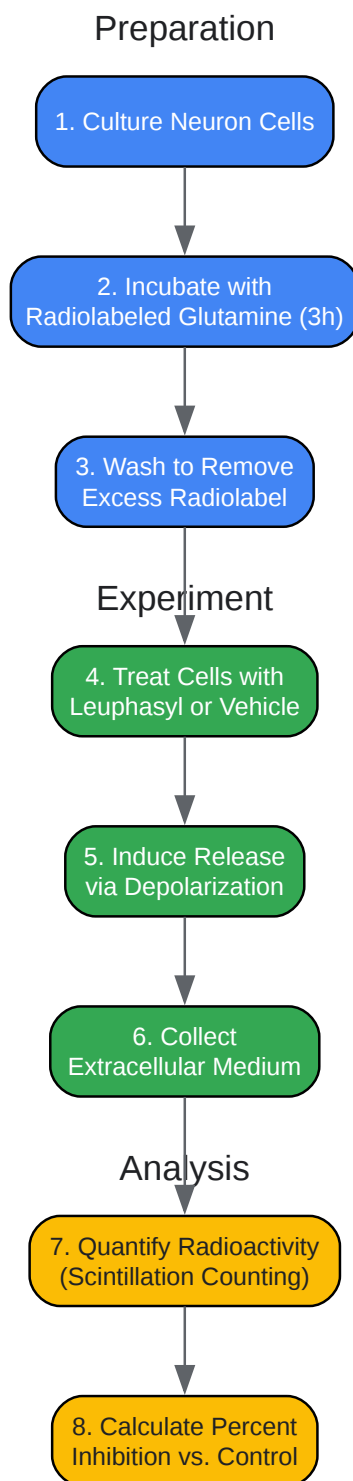
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in Leuphasyl research.

In Vitro Assessment of Neurotransmitter Release Modulation

This assay is designed to measure the effect of a compound on neuronal exocytosis by quantifying the release of a neurotransmitter or its proxy.

- Objective: To determine if Leuphasyl inhibits neurotransmitter release from depolarized neurons.
- Model: Primary neuron cell culture or a suitable neuroblastoma cell line.[\[5\]](#)[\[12\]](#)
- Methodology:
 - Cell Culture: Plate and maintain neuron cells under standard conditions until a confluent monolayer is formed.
 - Radiolabeling: Incubate the cell culture with a radiolabeled precursor, such as tritiated glutamine, for approximately 3 hours.[\[5\]](#) This allows the cells to synthesize and store a detectable pool of radiolabeled glutamate, which serves as a proxy for acetylcholine.[\[5\]](#)
 - Washing: Gently wash the cells with a buffered solution to remove any unincorporated radiolabel.
 - Treatment: Incubate the cells with various concentrations of Leuphasyl peptide or a vehicle control for a predetermined period.
 - Depolarization: Induce neurotransmitter release by depolarizing the neurons, typically by adding a high-potassium solution or another depolarizing agent.
 - Sample Collection: Collect the extracellular medium following the stimulation period.
 - Quantification: Measure the radioactivity of the collected medium using a scintillation counter to determine the amount of released glutamate.
 - Analysis: Compare the glutamate release from Leuphasyl-treated cells to that of control cells to calculate the percent inhibition.[\[5\]](#)



Experimental Workflow: In Vitro Neurotransmitter Release Assay

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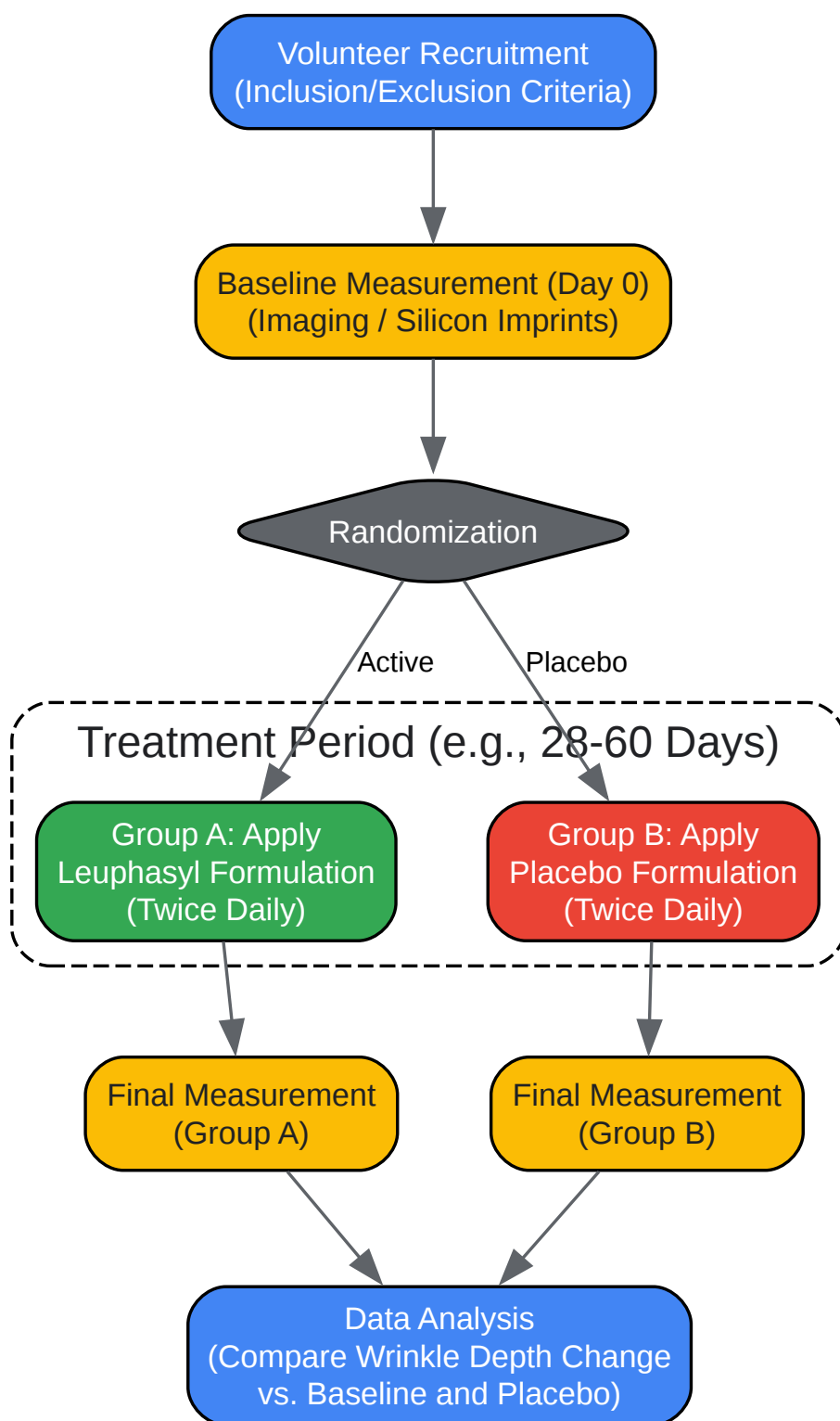
Caption: Workflow for assessing Leuphasyl's effect on neurotransmitter release.

Clinical Evaluation of Anti-Wrinkle Efficacy

This protocol describes a typical human clinical trial to assess the efficacy of a topical anti-wrinkle product.

- Objective: To quantify the reduction in expression wrinkle depth following topical application of a Leuphasyl-containing formulation.
- Study Design: Randomized, placebo-controlled, double-blind study.[\[13\]](#)
- Volunteer Criteria:
 - Inclusion: Healthy female volunteers, typically aged 35 to 65, with visible mild-to-moderate expression wrinkles in the target area (e.g., periorbital, frontal).[\[5\]](#)[\[7\]](#)[\[13\]](#) Written informed consent is mandatory.
 - Exclusion: Subjects with skin pathologies on the face, those using other anti-aging products, or those who have received cosmetic injectable treatments within a specified timeframe.[\[7\]](#)
- Methodology:
 - Recruitment & Screening: Recruit volunteers based on inclusion/exclusion criteria.
 - Baseline Measurement: At the start of the study (Day 0), capture baseline wrinkle measurements. This is commonly done by creating negative replicas (silicon imprints) of the skin surface or using non-invasive imaging systems like the PRIMOS CR or pro-derm Analyser.[\[5\]](#)[\[7\]](#)[\[13\]](#)
 - Randomization: Randomly assign volunteers to either the active group (receiving the Leuphasyl formulation) or the placebo group.
 - Product Application: Instruct volunteers to apply the assigned cream to the target facial areas twice daily (morning and evening) for the study duration (e.g., 28 or 60 days).[\[5\]](#)[\[7\]](#)
 - Follow-up & Final Measurement: Repeat the wrinkle measurements at specified time points (e.g., Day 28, Day 60) under identical conditions to the baseline.

- Data Analysis: Analyze the images or replicas to calculate the change in wrinkle parameters (e.g., depth, volume, roughness) from baseline. Use statistical tests to compare the results between the active and placebo groups.



Experimental Workflow: Clinical Efficacy Trial

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Caption: Workflow for a randomized, placebo-controlled clinical trial.

Assessment of Skin Penetration (General Methodology)

While specific skin penetration data for Leuphasyl is not detailed in the provided search results, the following outlines standard in vitro methods used to evaluate the skin penetration of cosmetic peptides.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Objective: To quantify the amount of peptide that penetrates the stratum corneum and reaches the viable epidermis and dermis.
- Model: Ex vivo human or animal (e.g., porcine) skin mounted in a Franz diffusion cell.[\[15\]](#)[\[17\]](#)
Reconstructed skin models can also be used.[\[17\]](#)
- Methodology:
 - Skin Preparation: Excise full-thickness skin and mount it on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
 - Formulation Application: Apply a precise amount of the peptide-containing formulation (e.g., 2 mg/cm²) to the skin surface in the donor compartment.[\[16\]](#)
 - Incubation: Maintain the apparatus at a constant temperature (e.g., 32°C) for a set period (e.g., 24 hours).[\[16\]](#)
 - Sample Collection: At intervals, collect samples from the receptor fluid to measure transdermal permeation.
 - Skin Fractionation: At the end of the experiment, dismount the skin.
 - Wash the skin surface to remove unabsorbed formulation.
 - Use tape stripping to sequentially remove layers of the stratum corneum.[\[14\]](#)[\[16\]](#)
 - Separate the epidermis from the dermis (e.g., via heat treatment).[\[16\]](#)
 - Extraction & Quantification: Homogenize each skin fraction (tape strips, epidermis, dermis) and extract the peptide. Analyze the peptide content in each fraction and in the receptor

fluid using a sensitive analytical technique like liquid chromatography with tandem mass spectrometry (LC-MS/MS).[16]

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